molecular formula C21H14F3N3O2S2 B2684758 N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794917-58-0

N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2684758
CAS RN: 1794917-58-0
M. Wt: 461.48
InChI Key: YBMSELYJOMYQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H14F3N3O2S2 and its molecular weight is 461.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

The study of bicyclic thiophene derivatives, closely related to the specified chemical compound, through Nuclear Magnetic Resonance (NMR) has provided insight into their structural characteristics. These studies highlight the utility of these compounds in understanding molecular interactions and the mechanism of through-space H–F coupling over seven bonds, demonstrating their significance in chemical analysis and molecular science (Hirohashi, Inaba, & Yamamoto, 1975).

Antipathogenic Activity

Research on thiourea derivatives, which share a structural resemblance with the given compound, has shown significant antipathogenic activity, particularly against bacteria capable of forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of these compounds in developing new antimicrobial agents aimed at combating infections and biofilm-associated pathogens (Limban, Marutescu, & Chifiriuc, 2011).

Dual Inhibitory Activity on Enzymes

Compounds with the thieno[2,3-d]pyrimidine scaffold, similar to the specified compound, have been identified as potent dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings are crucial for the development of antitumor agents, demonstrating the therapeutic potential of these derivatives in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Novel Electrophilic Fluorinating Agents

Studies on perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound related to the one , have opened new avenues in the synthesis of fluorinated organic compounds. These fluorinating agents enable the introduction of fluorine atoms into organic molecules under mild conditions, highlighting their importance in organic synthesis and the development of fluorine-containing pharmaceuticals and materials (Banks, Besheesh, & Tsiliopoulos, 1996).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, structurally akin to the mentioned compound, has demonstrated potent antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings underscore the relevance of such compounds in the search for new therapeutic options for cancer treatment (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S2/c1-11-6-15(2-3-16(11)24)27-20(29)19-17(4-5-30-19)26-21(27)31-10-18(28)25-14-8-12(22)7-13(23)9-14/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMSELYJOMYQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.